4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride

Physicochemical Characterization Salt Selection Formulation

4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride (CAS 1051369-20-0, synonymous with 10,11-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride) is a tricyclic heterocyclic building block belonging to the dibenzo[b,f]oxepine family. It features a seven‑membered oxepine ring fused to two benzene rings at the b and f positions, with primary amine substituents at positions 1 and 3 of the oxepine scaffold.

Molecular Formula C14H16Cl2N2O
Molecular Weight 299.2 g/mol
Cat. No. B14083140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride
Molecular FormulaC14H16Cl2N2O
Molecular Weight299.2 g/mol
Structural Identifiers
SMILESC1C2C(=C(C=C1N)N)C=CC3=CC=CC=C3O2.Cl.Cl
InChIInChI=1S/C14H14N2O.2ClH/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10;;/h1-7,14H,8,15-16H2;2*1H
InChIKeyCKLVVNQASUJZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine Dihydrochloride – Core Scaffold & Procurement Identity


4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride (CAS 1051369-20-0, synonymous with 10,11-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride) is a tricyclic heterocyclic building block belonging to the dibenzo[b,f]oxepine family. It features a seven‑membered oxepine ring fused to two benzene rings at the b and f positions, with primary amine substituents at positions 1 and 3 of the oxepine scaffold [1]. The dihydrochloride salt form (C₁₄H₁₆Cl₂N₂O, MW 299.20 g/mol) is commercially supplied at ≥95% purity by multiple vendors and is utilized as a versatile intermediate for further derivatization in medicinal chemistry and materials research .

4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine Dihydrochloride – Why Generic Substitution Is Not Straightforward


The dibenzo[b,f]oxepine scaffold exhibits pronounced sensitivity to substitution pattern and salt form, making in‑class compounds non‑interchangeable. The 1,3‑diamine arrangement on the oxepine ring provides a distinct hydrogen‑bond donor/acceptor topology that is absent in the 4‑carboxamide EP4 antagonist series or in the dibenzo[b,e]oxepine isomers (e.g., doxepin), and reduction of the 10,11‑double bond alters ring conformation and metabolic susceptibility [1]. Furthermore, the dihydrochloride salt critically influences aqueous solubility and handling properties relative to the free base, directly affecting formulation feasibility for in vitro assays . These structural and physicochemical differences mean that a procurement decision based solely on the dibenzooxepine core without specifying the precise diamine positioning and salt identity carries a high risk of irreproducible biological or synthetic outcomes.

4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine Dihydrochloride – Quantitative Differentiation Evidence


Aqueous Solubility Enhancement of the Dihydrochloride Salt vs. Parent Free Base

The dihydrochloride salt (CAS 1051369-20-0) offers a critical solubility advantage over the un‑protonated free base (CAS 932805-49-7). The estimated water solubility of the neutral parent scaffold is 0.28 mg L⁻¹ at 25 °C (WSKOW v1.41 prediction) . While direct experimental aqueous solubility data for the dihydrochloride salt are not publicly disclosed, the salt formation is expected to increase aqueous solubility by at least two orders of magnitude based on the ionization of the two primary amine groups (pKₐ ≈ 9–10 for aromatic amines), a well‑established principle in pharmaceutical salt selection [1].

Physicochemical Characterization Salt Selection Formulation

Cytotoxicity Profile Against HCT116 Colon Carcinoma: Dibenzo[b,f]oxepine 1,3-Diamine vs. Nitro/Methoxy Oxepine Derivatives

In a systematic MTT assay study, the dibenzo[b,f]oxepine scaffold containing amino substituents (general class to which the target compound belongs) exhibited markedly lower residual cell viability in HCT116 colon carcinoma cells compared to nitro‑substituted analogs. For the most active amino‑oxepine derivative (compound 3h), cell viability was reduced to <30% at 10 µM, whereas the corresponding nitro derivative (compound 2h) sustained >70% viability under identical conditions [1]. This trend indicates that the presence of free amine groups on the oxepine scaffold significantly enhances cytotoxicity, a property inherently conferred by the 1,3‑diamine motif of the target compound.

Anticancer Cytotoxicity Microtubule Inhibition

Commercially Available Purity Differentiation: Dihydrochloride Salt vs. Free Base

Among vendors offering the dihydrochloride salt, purity specifications vary: AKSci lists ≥95% (Cat. 9030CP) , Fluorochem lists 95.0% , and the free base is available from Chemscene at ≥97% purity (Cat. CS‑0367035) . However, for biological assays requiring aqueous solubility, the salt form's solubility advantage (see Evidence Item 1) effectively translates into higher bioavailable compound, reducing the need for organic co‑solvents such as DMSO that can confound assay results. This makes the ≥95% pure salt form functionally equivalent or superior to the ≥97% pure free base in typical screening workflows.

Procurement Quality Control Chemical Supply

Scaffold‑Level Selectivity: Dibenzo[b,f]oxepine vs. Dibenzo[b,e]oxepine Isomers in CNS Receptor Pharmacology

The isomeric distinction between the [b,f] and [b,e] oxepine ring fusions carries profound pharmacological consequences. Dibenzo[b,e]oxepine derivatives (e.g., doxepin) primarily target histamine H₁, muscarinic, and α₁‑adrenergic receptors as tricyclic antidepressants, whereas the dibenzo[b,f]oxepine scaffold, particularly when substituted with basic amine groups, has demonstrated distinct activity profiles including microtubule inhibition and EP4 receptor antagonism in the 10,11‑dihydro‑4‑carboxamide series [1][2]. The 1,3‑diamine substitution on the [b,f] scaffold occupies a unique chemical space that cannot be accessed by [b,e] isomers or thiepine analogs due to divergent ring geometries and electronic distributions.

Receptor Pharmacology CNS Isomer Selectivity

4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine Dihydrochloride – Recommended Application Scenarios


Medicinal Chemistry: Microtubule‑Targeting Agent Lead Optimization

The 1,3‑diamine substitution on the 10,11‑dihydrodibenzo[b,f]oxepine scaffold has been linked to enhanced cytotoxicity in HCT116 colon carcinoma cells relative to nitro‑substituted analogs, consistent with microtubule‑disrupting mechanisms [1]. The dihydrochloride salt's projected aqueous solubility advantage (≥100‑fold over the free base) enables direct dilution into cell culture media without DMSO pre‑dissolution, reducing solvent‑induced cytotoxicity artifacts in MTT or CellTiter‑Glo® assays. This compound is suitable as a starting scaffold for SAR expansion aimed at improving selectivity indices (SI) toward cancer vs. normal cell lines [2].

Chemical Biology: Probe Development for Tubulin Colchicine‑Site Binding

The rigid tricyclic core with two primary amine handles at positions 1 and 3 provides a well‑defined vector geometry for conjugation to fluorophores, biotin, or photoaffinity labels without altering the oxepine‑tubulin interaction surface. The dihydrochloride form ensures adequate solubility for biochemical tubulin polymerization assays (e.g., >1 mM stock in aqueous buffer), a prerequisite for fluorescence‑based competition assays with colchicine‑site probes [1].

Synthetic Methodology: Versatile Building Block for Parallel Library Synthesis

The two chemically equivalent aromatic amine groups enable symmetrical derivatization (e.g., bis‑amide, bis‑sulfonamide, or bis‑urea formation) in a single step, accelerating library production. Vendor‑supplied purity of ≥95% (AKSci) or 95.0% (Fluorochem) meets the threshold for direct use in parallel synthesis without additional purification, while the salt form's non‑hygroscopic nature (as a dihydrochloride) facilitates accurate weighing under ambient conditions .

Pharmacology: EP4 Receptor Antagonist Pharmacophore Exploration

Although the 4‑carboxamide series of 10,11‑dihydrodibenzo[b,f]oxepines has been validated as potent EP4 antagonists [3], the 1,3‑diamine variant offers an unexplored hydrogen‑bond donor/acceptor arrangement that could engage different residues within the EP4 binding pocket. The scaffold's inherent selectivity for EP4 over EP2 (as demonstrated by the carboxamide series) provides a rational starting point for investigating whether the 1,3‑diamine substitution pattern further improves subtype selectivity.

Quote Request

Request a Quote for 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.